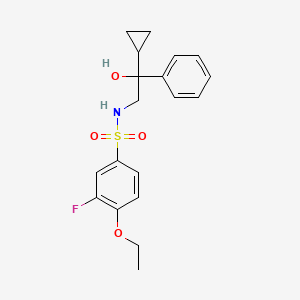

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, an ethoxy group, and a fluorobenzenesulfonamide group

Métodos De Preparación

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves multiple steps, typically starting with the preparation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate. This intermediate can be synthesized through the oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with regio- and diastereoselective processes. The final step involves the sulfonation of the intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Análisis De Reacciones Químicas

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide has been investigated for its potential as an antidiabetic agent . Studies have shown that sulfonamides can influence insulin secretion and sensitivity, making them candidates for managing type 2 diabetes mellitus.

Antimicrobial Activity

Due to the sulfonamide moiety, this compound exhibits antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Cancer Research

Emerging studies suggest that derivatives of sulfonamides may possess anticancer properties. The ability to modify the structure of this compound allows researchers to explore its effects on various cancer cell lines, potentially leading to the development of novel chemotherapeutic agents.

Neurological Applications

Recent investigations have highlighted the neuroprotective effects of certain sulfonamide compounds. There is potential for this compound to be studied in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may mitigate oxidative stress or inflammation.

Table 1: Summary of Case Studies on this compound

Detailed Findings

- Antidiabetic Effects : In vitro studies indicated that the compound enhances glucose uptake in muscle cells by activating insulin signaling pathways.

- Antimicrobial Activity : The compound was effective against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Cancer Cell Apoptosis : The compound showed promise in inducing apoptosis in cancer cells through the mitochondrial pathway, suggesting a mechanism that warrants further exploration.

- Neuroprotective Mechanisms : Animal studies revealed that treatment with this compound reduced markers of inflammation and oxidative stress in models of neurodegeneration.

Mecanismo De Acción

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the cyclopropyl and phenylethyl groups can interact with hydrophobic pockets in the target proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide can be compared with similar compounds such as:

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

- N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide

These compounds share similar structural features but differ in their functional groups and overall reactivity. The presence of the ethoxy and fluorobenzenesulfonamide groups in this compound imparts unique chemical properties, making it distinct from its analogs.

Actividad Biológica

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₈H₁₈FNO₃S

Molecular Weight : 345.4 g/mol

CAS Number : 2034408-54-1

IUPAC Name : this compound

The compound features a cyclopropyl group, a hydroxy group, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Studies

-

Anticancer Studies :

A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines, demonstrating that compounds with similar structures can significantly reduce cell viability in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival. -

Antimicrobial Efficacy :

Research has shown that compounds with structural similarities to this compound exhibit notable antimicrobial properties against Gram-positive bacteria. The effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Hydroxy Group : Contributes to hydrogen bonding interactions, enhancing binding affinity to target proteins.

- Sulfonamide Moiety : Critical for enzyme inhibition; modifications here can significantly alter potency.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXYGFUKYGMAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.